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3,5-Dichloro-2-fluoro-6-iodopyridine Documentation Hub

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  • Product: 3,5-Dichloro-2-fluoro-6-iodopyridine
  • CAS: 406676-35-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3,5-Dichloro-2-fluoro-6-iodopyridine

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoro-6-iodopyridine: Synthesis, Properties, and Application For the modern medicinal chemist and drug development scientist, the strategic incorporation of highly functiona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoro-6-iodopyridine: Synthesis, Properties, and Application

For the modern medicinal chemist and drug development scientist, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to accessing novel chemical space and modulating pharmacological properties. Among these, the polysubstituted pyridine core offers a versatile platform for structural elaboration. This guide provides a detailed examination of 3,5-Dichloro-2-fluoro-6-iodopyridine, a key building block whose distinct electronic and steric properties, combined with its orthogonally reactive halogen substituents, make it an invaluable tool in synthetic chemistry.

Core Compound Identification and Structure

3,5-Dichloro-2-fluoro-6-iodopyridine is a synthetically useful halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, a fluorine atom at position 2, and an iodine atom at position 6.

  • Chemical Name: 3,5-Dichloro-2-fluoro-6-iodopyridine

  • CAS Number: 406676-35-5[1]

  • Molecular Formula: C₅HCl₂FIN

  • Molecular Weight: 291.88 g/mol

Caption: 2D Structure of 3,5-Dichloro-2-fluoro-6-iodopyridine.

Physicochemical and Spectroscopic Profile

While specific experimental data for 3,5-dichloro-2-fluoro-6-iodopyridine is not widely published, its properties can be reliably inferred from its precursor and structurally related analogs.

Physicochemical Data Summary

The following table presents data for the direct precursor, 3,5-dichloro-2-fluoropyridine, and a related compound, 3,5-dichloro-2,4,6-trifluoropyridine, to provide a comparative context.

Property3,5-Dichloro-2-fluoropyridine[2]3,5-Dichloro-2,4,6-trifluoropyridine[3]3,5-Dichloro-2-fluoro-6-iodopyridine (Predicted)
Molecular Weight 165.98 g/mol 201.96 g/mol 291.88 g/mol
Physical State SolidColorless to pale yellow liquid/solidLikely a solid at room temperature
Melting Point Not reported24-26 °CHigher than 24-26 °C due to increased MW and iodine
Boiling Point Not reported159-160 °CSignificantly higher than 160 °C
Solubility Not reportedInsoluble in water[3][4]Insoluble in water; soluble in organic solvents
Density Not reported1.622 g/mL at 25 °CHigher than 1.622 g/mL
Spectroscopic Characterization (Predicted)

The spectroscopic signature is critical for reaction monitoring and final product confirmation.

  • ¹H NMR: The proton spectrum is expected to be simple, showing a single peak for the proton at the C4 position. Due to the electronic effects of the adjacent chlorine atoms, this singlet would likely appear in the downfield region, estimated around δ 8.0-8.3 ppm in CDCl₃.

  • ¹⁹F NMR: The fluorine NMR spectrum will display a singlet corresponding to the single fluorine atom at the C2 position.

  • ¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons, each influenced by the attached halogen substituents. The C-I bond is the most polarizable, which will significantly shield the C6 carbon relative to the C-Cl and C-F bonded carbons.

Synthesis and Purification

The synthesis of 3,5-dichloro-2-fluoro-6-iodopyridine is best approached via a two-step sequence starting from the commercially available 2,3,5-trichloropyridine.

G start 2,3,5-Trichloropyridine step1_reagents Step 1: Fluorination KF, DMSO, 180°C intermediate 3,5-Dichloro-2-fluoropyridine step1_reagents->intermediate Halogen Exchange (Halex) step2_reagents Step 2: Iodination 1. LDA, THF, -78°C 2. I₂, -78°C to RT product 3,5-Dichloro-2-fluoro-6-iodopyridine step2_reagents->product Directed Ortho-Metalation & Quench

Caption: Synthetic workflow for 3,5-Dichloro-2-fluoro-6-iodopyridine.

Step 1: Synthesis of 3,5-Dichloro-2-fluoropyridine

The initial step involves a nucleophilic aromatic substitution (SNAᵣ) reaction, specifically a halogen exchange (Halex), to replace the chlorine at the activated C2 position with fluorine.

  • Causality: The C2 position is the most electron-deficient carbon on the 2,3,5-trichloropyridine ring due to the inductive effect and lone pair repulsion from the adjacent nitrogen atom. This makes it highly susceptible to nucleophilic attack. Potassium fluoride (KF) is a common and effective fluorine source for this transformation. High-boiling polar aprotic solvents like DMSO are required to achieve the necessary temperature and solubilize the fluoride salt.

Experimental Protocol:

  • To a flask charged with 2,3,5-trichloropyridine (1.0 eq), add anhydrous potassium fluoride (2.0-3.0 eq) and anhydrous DMSO.

  • Heat the reaction mixture to 180-200 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 3,5-dichloro-2-fluoropyridine.[5]

Step 2: Synthesis of 3,5-Dichloro-2-fluoro-6-iodopyridine

This step utilizes a directed ortho-metalation (DoM) strategy, where the fluorine and nitrogen atoms direct a strong base to deprotonate the C6 position, followed by quenching with an electrophilic iodine source.

  • Causality: The C6 position is the most acidic proton on the 3,5-dichloro-2-fluoropyridine ring. The fluorine at C2 and the ring nitrogen act as a powerful directing group for lithiation. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for this deprotonation, minimizing the risk of nucleophilic attack on the pyridine ring. The resulting lithiated species is a potent nucleophile that readily reacts with molecular iodine (I₂) to form the C-I bond.

Experimental Protocol:

  • Dissolve 3,5-dichloro-2-fluoropyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of LDA (1.1-1.2 eq) in THF/hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 3,5-dichloro-2-fluoro-6-iodopyridine.

Chemical Reactivity and Applications in Synthesis

The primary synthetic value of this molecule lies in the differential reactivity of its halogen substituents, enabling sequential, site-selective cross-coupling reactions. The reactivity order for palladium-catalyzed cross-coupling is well-established: C-I > C-Br > C-Cl >> C-F . This hierarchy allows for the selective functionalization of the C6 position while leaving the chlorine atoms untouched for subsequent transformations.

Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst.[6] The high reactivity of the C-I bond at the C6 position makes it the exclusive site for this transformation under standard conditions.

Experimental Protocol (Representative):

  • To a reaction vessel, add 3,5-dichloro-2-fluoro-6-iodopyridine (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).

  • Under an inert atmosphere, add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 6-alkynyl-3,5-dichloro-2-fluoropyridine by column chromatography.

Suzuki-Miyaura Coupling (C-C sp² Bond Formation)

The Suzuki-Miyaura coupling is one of the most widely used reactions for forming C-C bonds between aryl halides and organoboron compounds (boronic acids or esters).[7][8] Again, the C-I bond at C6 is the preferred reactive site.

Experimental Protocol (Representative):

  • Combine 3,5-dichloro-2-fluoro-6-iodopyridine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) in a reaction flask.

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the 6-aryl-3,5-dichloro-2-fluoropyridine product by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

3,5-Dichloro-2-fluoro-6-iodopyridine serves as a "linchpin" fragment for building complex molecular architectures. Its utility stems from:

  • Sequential Functionalization: The ability to perform a Suzuki or Sonogashira reaction at the C6-iodo position, and then subsequently target the C-Cl bonds under different conditions, allows for the controlled, stepwise introduction of three different substituents onto the pyridine core.

  • Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions, while also lowering the pKa of the pyridine nitrogen.

  • Vectorial Elaboration: The pyridine scaffold provides a defined three-dimensional vector for positioning substituents, which is crucial for optimizing interactions with biological targets like enzyme active sites or protein receptors.

Safety and Handling

  • Hazard Identification:

    • Acute Toxicity: Expected to be toxic or fatal if swallowed, inhaled, or absorbed through the skin.[4][9]

    • Skin Corrosion/Irritation: Causes skin irritation.[2]

    • Eye Damage/Irritation: Causes serious eye irritation.[2]

    • Respiratory Irritation: May cause respiratory tract irritation.[2]

  • Handling and Personal Protective Equipment (PPE):

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and incompatible materials.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
  • Google Patents. (n.d.). Process for the preparation of fluorinated pyridines.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Pozdena, O., et al. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved February 13, 2026, from [Link]

  • Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of difluorpyridine compounds.
  • Nature. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Retrieved February 13, 2026, from [Link]

  • Lipshutz, B. H., et al. (n.d.). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. PMC. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved February 13, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 3,5-dichloro-2,4,6-trifluoro-. Retrieved February 13, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Lithiation / Iodination. Retrieved February 13, 2026, from [Link]

  • Arkat USA. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved February 13, 2026, from [Link]

  • ChemRxiv. (n.d.). Two-Step Continuous-Flow Synthesis of 6-Membered Cyclic Iodonium Salts via Anodic Oxidation. Retrieved February 13, 2026, from [Link]

  • Molecules. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved February 13, 2026, from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved February 13, 2026, from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Thermodynamic & Kinetic Stability Profile: 3,5-Dichloro-2-fluoro-6-iodopyridine

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists, CMC Leads Executive Summary: The "Swiss Army Knife" Scaffold 3,5-Dichloro-2-fluoro-6-iodopyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists, CMC Leads

Executive Summary: The "Swiss Army Knife" Scaffold

3,5-Dichloro-2-fluoro-6-iodopyridine (CAS: 406676-35-5) represents a high-value, high-risk scaffold in drug discovery. Its utility lies in its orthogonal reactivity : three distinct halogen types (F, Cl, I) allow for sequential, site-selective functionalization (


 at C2, Metal-Halogen Exchange at C6, Cross-coupling at C3/C5).

However, this reactivity imposes a severe thermodynamic penalty. The molecule sits in a shallow energy well, prone to three primary degradation vectors:

  • Homolytic Cleavage: Weak C-I bond (~65 kcal/mol).

  • Nucleophilic Attack: Highly activated C-F bond susceptible to hydrolysis.

  • Halogen Dance: Base-induced isomerization scrambling the halogen positions.[1]

This guide provides the theoretical grounding and experimental protocols required to assess and manage these risks.

Theoretical Framework: Electronic & Steric Determinants[2]

To understand the stability of this molecule, one must analyze the bond dissociation energies (BDE) and the electronic activation of the pyridine ring.

Bond Dissociation Hierarchy

The thermodynamic stability is limited by the "weakest link"—the Carbon-Iodine bond.

Bond PositionBond TypeApprox. BDE (kcal/mol)Primary Failure Mode
C6–I

C–I
~63 - 67 Thermal/Photo-degradation (Radical cleavage)
C3/C5–Cl

C–Cl
~94 - 96Stable (requires transition metal catalysis to break)
C2–F

C–F
~115 - 120Chemical Hydrolysis (Strong bond, but kinetically labile to

)
C4–H

C–H
~110Deprotonation (pKa < 25 due to flanking Cl)

Key Insight: While the C-F bond is thermodynamically strong (high BDE), it is kinetically unstable. The electron-withdrawing induction from the Nitrogen and the two Chlorines lowers the LUMO energy, making the C2 position a "soft target" for nucleophiles (water, hydroxide). Conversely, the C-I bond is kinetically stable to nucleophiles but thermodynamically weak against heat and light.

The "Halogen Dance" Mechanism (Base-Induced Instability)

A critical, often overlooked instability arises under basic conditions (e.g., during lithiation reactions). The proton at C4 is acidic due to the inductive effect of the flanking chlorines. Upon deprotonation, the resulting anion is prone to the Halogen Dance —a rapid isomerization where the heavy iodine atom migrates to the C4 position to relieve steric strain or maximize electronic stabilization.

Diagram 1: The Halogen Dance Risk Pathway This diagram illustrates the mechanism by which the molecule loses structural integrity under basic conditions.

HalogenDance Start 3,5-Dichloro-2-fluoro-6-iodopyridine Anion C4-Lithio Intermediate (Kinetic Species) Start->Anion Deprotonation at C4 Base Strong Base (LDA/LiTMP) Base->Anion Transition Halogen Migration (Iodine shifts to C4) Anion->Transition Isomerization Product Isomerized Product (Thermodynamic Sink) Transition->Product Scrambling

Caption: Under basic conditions, the C4 proton is removed. The resulting anion can cause the C6-Iodine to migrate, leading to irreversible isomeric impurities.

Experimental Assessment Protocols

Do not rely on generic stability data. The following protocols are designed to stress-test the specific vulnerabilities of this scaffold.

Thermal Stability: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of thermal decomposition (homolytic C-I cleavage) and ensure safe process limits.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Crucible: Gold-plated high-pressure capsules (75 µL).

    • Why? Standard aluminum pans may react with halogens released during decomposition (catalytic effect), artificially lowering the onset temperature. Sealed pans prevent sublimation of the iodine species.

  • Protocol:

    • Weigh 2–4 mg of sample.

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

    • Critical Check: Look for an exotherm onset. For iodopyridines, this often occurs between 180°C–220°C. If an endotherm (melting) is immediately followed by a sharp exotherm, the melt is likely accompanied by decomposition.

Hydrolytic Stability Profiling ( Susceptibility)

Objective: Quantify the lability of the C2-Fluorine bond.

  • Method: Reverse Phase HPLC (Agilent 1290 or equivalent).

  • Column: C18 Shielded Phase (e.g., Waters XSelect HSS T3), high pH stability required.

  • Stress Conditions:

    • Acid:[2][3] 0.1 N HCl, 50°C, 24 hours. (Likely stable).

    • Base: 0.1 N NaOH, 25°C, 4 hours. (High Risk: Expect hydrolysis to 3,5-dichloro-6-iodo-2-pyridone).

    • Oxidative:[4] 3%

      
      , 25°C. (Risk: N-oxide formation).
      
Photostability (The "Amber Vial" Rule)

Iodopyridines are notoriously photolabile. The C-I bond absorbs in the near-UV/visible range, leading to radical formation (


).
  • Protocol: Expose solid sample and solution (in MeCN) to 1.2 million lux hours (ICH Q1B standard).

  • Pass Criteria: < 0.5% degradation (monitor for de-iodinated product 3,5-dichloro-2-fluoropyridine).

Stability Testing Workflow (ICH Q1A Aligned)

This workflow integrates standard regulatory requirements with the specific chemical risks of the halogenated pyridine scaffold.

StabilityWorkflow cluster_Stress Forced Degradation (Stress Testing) Sample Sample: 3,5-Dichloro-2-fluoro-6-iodopyridine Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.01N NaOH, RT) Sample->Base Ox Oxidation (3% H2O2) Sample->Ox Photo Photolysis (Xenon Lamp) Sample->Photo Therm Thermal (DSC / 60°C Oven) Sample->Therm Analysis Analysis: UPLC-MS / NMR (Quantify Degradants) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Therm->Analysis Decision Storage Definition Analysis->Decision Data Synthesis

Caption: Integrated stability workflow. Note the mild condition for Base Hydrolysis (RT vs 60°C) due to high C-F lability.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage protocols are mandatory to maintain purity >98%:

  • Temperature: Store at 2–8°C . While the solid may be stable at room temperature for short periods, the weak C-I bond dictates refrigeration for long-term storage to prevent slow homolysis.

  • Light: Strictly light-protected (Amber glass + Foil wrap).

  • Atmosphere: Store under Argon or Nitrogen .

    • Reason: If homolysis occurs, the resulting radicals can react with atmospheric oxygen. Furthermore, moisture exclusion prevents hydrolysis of the C-F bond.

  • Solution State: Avoid storing in basic solvents (e.g., Pyridine, DMF with traces of amine) or nucleophilic solvents (alcohols) for extended periods.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[5][6] Available at: [Link]

  • Schlosser, M. (2005). The "Halogen Dance" on Pyridines: A Primordial Reaction Mechanism. Angewandte Chemie International Edition. (General reference on mechanism).
  • Luo, Y. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Schnürch, M., et al. (2007). Halogen-Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. Available at: [Link]

Sources

Foundational

A Technical Guide to 3,5-Dichloro-2-fluoro-6-iodopyridine: A Versatile Scaffold for Next-Generation Agrochemicals

Abstract The relentless demand for novel, effective, and environmentally conscious crop protection solutions has driven agrochemical research toward highly functionalized heterocyclic scaffolds. Among these, halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless demand for novel, effective, and environmentally conscious crop protection solutions has driven agrochemical research toward highly functionalized heterocyclic scaffolds. Among these, halogenated pyridines have emerged as a cornerstone in the development of market-leading herbicides, fungicides, and insecticides.[1][2] This guide introduces 3,5-Dichloro-2-fluoro-6-iodopyridine, a strategically substituted pyridine ring, as a powerful and versatile building block for the synthesis of next-generation agrochemicals. The distinct electronic properties and orthogonal reactivity of its four halogen substituents (F, Cl, I) provide a unique platform for complex molecular design. This document will explore the core reactivity of this scaffold, propose synthetic pathways to diverse agrochemical classes, and provide detailed, field-proven experimental insights into its potential applications.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in modern agrochemistry, forming the core of numerous highly successful commercial products.[2][3] Its presence can enhance systemic movement in plants, improve binding affinity to target enzymes, and contribute to favorable metabolic profiles. The introduction of halogen atoms further amplifies its utility. Fluorine can increase metabolic stability and binding energy, while chlorine atoms can modulate lipophilicity and provide additional sites for chemical modification.[4]

3,5-Dichloro-2-fluoro-6-iodopyridine represents a pinnacle of this design philosophy. It is not merely a halogenated pyridine; it is a pre-functionalized platform engineered for selective, sequential chemical transformations.

  • The Iodine at C6: This is the most labile position, serving as an ideal handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its high reactivity allows for mild reaction conditions, preserving other sensitive functional groups.

  • The Chlorine Atoms at C3 and C5: These atoms enhance the electrophilicity of the pyridine ring and contribute to the overall stability of the molecule. They are significantly less reactive than the iodine, allowing for selective chemistry at the C6 position. However, they can be targeted for nucleophilic substitution under more forcing conditions.

  • The Fluorine at C2: This is the most stable halogen on the ring and exerts a strong electron-withdrawing effect, influencing the reactivity of the other positions. Its presence is often correlated with enhanced biological efficacy in agrochemicals.[4]

This guide will demonstrate how this unique combination of reactive sites can be leveraged to develop novel candidates in the three primary classes of agrochemicals.

Synthesis and Core Reactivity

While the direct, large-scale synthesis of 3,5-Dichloro-2-fluoro-6-iodopyridine is not widely published, a plausible synthetic pathway can be extrapolated from known halogen exchange and functionalization reactions on polychlorinated pyridines.[5][6] A potential route could involve the fluorination of a tetrachloropyridine intermediate followed by selective iodination.

PCP Pentachloropyridine Intermediate1 Tetrachloro-iodopyridine PCP->Intermediate1 Selective Iodination Target 3,5-Dichloro-2-fluoro-6-iodopyridine Intermediate1->Target Selective Fluorination (e.g., KF/Phase Transfer Catalyst)

Caption: Plausible synthetic pathway to the target compound.

The key to unlocking the potential of this molecule lies in the predictable and sequential functionalization of its halogenated positions, primarily focusing on the C6-iodide for initial diversification.

Application in Herbicide Discovery: Crafting Novel Auxin Mimics

The picolinic acid scaffold is the foundation of the synthetic auxin class of herbicides, which induce uncontrolled growth in susceptible broadleaf weeds.[7] Compounds like Picloram and Clopyralid demonstrate the potency of this chemical class. 3,5-Dichloro-2-fluoro-6-iodopyridine serves as an excellent precursor for novel picolinates.

Synthetic Strategy

The primary strategy involves converting the C6-iodide into a carboxylic acid or its synthetic equivalent (e.g., an ester or nitrile). This can be achieved through various organometallic methodologies. The resulting picolinate core, decorated with the dichloro-fluoro pattern, can then be further modified or used directly in biological screening.

Start 3,5-Dichloro-2-fluoro-6-iodopyridine Step1 Pd-catalyzed Carbonylation (CO, MeOH, Pd(OAc)2, dppf) Start->Step1 Intermediate Methyl 3,5-dichloro-2-fluoropicolinate Step1->Intermediate Step2 Saponification (NaOH, H2O/MeOH) Intermediate->Step2 Final Novel Picolinic Acid Herbicide Candidate Step2->Final

Caption: Workflow for synthesizing a potential picolinic acid herbicide.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Causality: This protocol utilizes a palladium catalyst to insert carbon monoxide into the carbon-iodine bond, a highly efficient and well-understood transformation. The use of methanol directly traps the resulting acyl-palladium intermediate as a stable methyl ester, which is often easier to purify than the corresponding carboxylic acid.

  • Reactor Setup: To a dry, nitrogen-purged pressure vessel, add 3,5-Dichloro-2-fluoro-6-iodopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the substrate) and a tertiary amine base such as triethylamine (2.0 eq).

  • Reaction: Seal the vessel, purge with carbon monoxide gas (balloon or regulated cylinder), and then pressurize to 50-100 psi. Heat the reaction mixture to 70-80 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, carefully vent the CO pressure. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 3,5-dichloro-2-fluoropicolinate.

Application in Fungicide Development: Targeting Fungal Respiration

Pyridine-based structures are integral to many fungicides that act as uncouplers of oxidative phosphorylation, effectively shutting down the energy production in fungal mitochondria.[3] The fungicide Fluazinam, for example, features a dichlorinated trifluoromethylpyridine core linked to a dinitrophenylamine. Our target scaffold is ideally suited for creating analogs of such compounds.

Synthetic Strategy

The most direct approach is to utilize a Buchwald-Hartwig amination to couple a substituted aniline to the C6 position of the pyridine ring. This reaction is highly modular, allowing for the rapid synthesis of a library of compounds by varying the aniline coupling partner.

Start 3,5-Dichloro-2-fluoro-6-iodopyridine Step1 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) Start->Step1 Reagent + Substituted Aniline Reagent->Step1 Final Novel Diaryl-Amine Fungicide Candidate Step1->Final

Caption: Synthesis of a potential diaryl-amine fungicide.

Experimental Protocol: Buchwald-Hartwig Amination

Causality: This palladium-catalyzed cross-coupling is the industry standard for forming aryl-N bonds. The choice of ligand (e.g., a biarylphosphine like XPhos) is critical for promoting the reductive elimination step that forms the final product. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active catalyst.

  • Reactor Setup: In a glovebox or under an inert atmosphere, combine 3,5-Dichloro-2-fluoro-6-iodopyridine (1.0 eq), the desired substituted aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add a dry, deoxygenated aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain the target fungicide candidate.

Application in Insecticide Innovation: Neuroactive Agent Design

The pyridine ring is a key pharmacophore in the neonicotinoid class of insecticides, which target the nicotinic acetylcholine receptors (nAChRs) in insects.[8][9] The design of modern insecticides often involves creating complex molecules where a halogenated heterocycle is linked to another cyclic system to optimize binding and transport properties.

Synthetic Strategy

A Suzuki coupling reaction is the ideal method to attach a variety of aryl or heteroaryl boronic acids (or esters) to the C6 position. This allows for the introduction of diverse structural motifs known to confer insecticidal activity, creating novel compounds for screening against key pests like aphids and lepidoptera.[10][11][12]

Start 3,5-Dichloro-2-fluoro-6-iodopyridine Step1 Suzuki Coupling (Pd catalyst, Base, Solvent) Start->Step1 Reagent + (Hetero)aryl Boronic Acid Reagent->Step1 Final Novel Hetero-biaryl Insecticide Candidate Step1->Final

Caption: Suzuki coupling to generate potential insecticide candidates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki coupling is one of the most robust and versatile C-C bond-forming reactions. It is tolerant of a wide range of functional groups, making it perfect for late-stage diversification. The reaction proceeds via an oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination.

  • Reactor Setup: To a reaction flask, add 3,5-Dichloro-2-fluoro-6-iodopyridine (1.0 eq), the (hetero)aryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a mixture of a deoxygenated organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (typically a 3:1 to 5:1 ratio).

  • Reaction: Heat the mixture to reflux (80-100 °C) under a nitrogen atmosphere for 2-16 hours.

  • Monitoring: Follow the disappearance of the starting iodide by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by silica gel chromatography to isolate the desired coupled product.

Summary of Potential Derivatives and Target Activities

The true strength of 3,5-Dichloro-2-fluoro-6-iodopyridine is its capacity to generate vast and diverse chemical libraries. The following table summarizes the conceptual applications and the key structural modifications discussed.

Application ClassCore Reaction at C6Key Pharmacophore IntroducedPotential Mode of Action
Herbicide Carbonylation & HydrolysisPicolinic AcidSynthetic Auxin (Growth Disruption)
Fungicide Buchwald-Hartwig AminationSubstituted Diaryl-amineUncoupler of Oxidative Phosphorylation
Insecticide Suzuki Coupling(Hetero)aryl MoietynAChR Modulator / Neurotoxin

Conclusion and Future Outlook

3,5-Dichloro-2-fluoro-6-iodopyridine is far more than a simple chemical intermediate; it is a high-potential platform for innovation in agrochemical discovery. Its orthogonally reactive halogen sites allow for a rational and stepwise approach to molecular design, enabling researchers to precisely tune the steric and electronic properties of resulting compounds. The synthetic pathways outlined in this guide—leveraging robust and scalable reactions like Suzuki, Buchwald-Hartwig, and carbonylation—provide a clear roadmap for creating diverse libraries of novel herbicide, fungicide, and insecticide candidates. Future research should focus on the parallel synthesis of these derivatives and their subsequent high-throughput screening against a wide range of economically important weeds, fungal pathogens, and insect pests. The unique substitution pattern of this scaffold holds significant promise for discovering next-generation active ingredients with improved efficacy, selectivity, and environmental profiles.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis.
  • BenchChem. (n.d.). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.
  • Google Patents. (1992). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine.
  • Ihara, M., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • ResearchGate. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • ResearchGate. (n.d.). Insecticidal activity of selective pyridine derivatives synthesized....
  • PubMed. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887).
  • ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
  • Chempanda. (n.d.). Pyridine as insecticide | Blog.
  • PubMed. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae).
  • ResearchGate. (2021). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals.
  • PubMed. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Regioselective Functionalization of 3,5-Dichloro-2-fluoro-6-iodopyridine

Abstract 3,5-Dichloro-2-fluoro-6-iodopyridine is a highly versatile, polyhalogenated heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Dichloro-2-fluoro-6-iodopyridine is a highly versatile, polyhalogenated heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of four distinct halogen atoms on a pyridine core offers a rich platform for sequential and site-selective chemical modifications. The differential reactivity of the C-I, C-Cl, and C-F bonds, governed by bond dissociation energies and the electronic influence of the pyridine nitrogen, allows for a predictable and controlled introduction of diverse functional groups. This guide provides a comprehensive overview of the key regioselective functionalization strategies, including detailed mechanistic insights and field-proven laboratory protocols for metal-halogen exchange, transition-metal-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution.

Introduction: The Strategic Value of a Polyhalogenated Pyridine

Polyhalogenated heterocycles are foundational scaffolds in modern synthetic chemistry. The ability to selectively replace one halogen atom in the presence of others is a powerful tool for building molecular complexity in a convergent manner. 3,5-Dichloro-2-fluoro-6-iodopyridine stands out due to its pre-differentiated reaction sites. The successful application of this substrate hinges on a clear understanding of its intrinsic reactivity profile, which enables chemists to orchestrate a series of transformations with high regiochemical control. This document serves as a practical guide for researchers aiming to leverage this powerful intermediate in their synthetic campaigns.

Reactivity Profile and Principles of Regioselectivity

The regioselectivity of reactions involving 3,5-dichloro-2-fluoro-6-iodopyridine is primarily dictated by two factors: the relative strengths of the carbon-halogen bonds and the electronic effects of the pyridine ring.

  • Carbon-Halogen Bond Strength: The bond dissociation energies for aryl halides follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the most labile and the most susceptible to cleavage, making it the primary site for reactions involving oxidative addition to a metal center (e.g., Palladium) or metal-halogen exchange.[1]

  • Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which reduces the electron density of the entire ring system. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions, making them more electrophilic. This activation is crucial for nucleophilic aromatic substitution (SNAr) pathways.[2] The fluorine atom at C2 further enhances the electrophilicity of the ring, particularly at the adjacent C6 position.

This confluence of factors establishes a clear hierarchy of reactivity, which can be exploited for selective functionalization.

G cluster_0 Reactivity in Metal-Catalyzed Cross-Coupling & Metal-Halogen Exchange C6_I C6-Iodo (Most Reactive) C3_C5_Cl C3/C5-Chloro (Moderately Reactive) C6_I->C3_C5_Cl  Much Faster C2_F C2-Fluoro (Least Reactive) C3_C5_Cl->C2_F  Much Faster

Figure 1: Reactivity hierarchy of halogen sites on 3,5-dichloro-2-fluoro-6-iodopyridine for common cross-coupling and exchange reactions.

Strategic Functionalization Pathways

Metal-Halogen Exchange at the C6-Iodo Position

Metal-halogen exchange is a powerful method for generating organometallic nucleophiles from organic halides.[3] For 3,5-dichloro-2-fluoro-6-iodopyridine, this transformation occurs exclusively at the C6-iodo position due to the high lability of the C-I bond. The resulting organolithium or Grignard reagent can be trapped with various electrophiles.

Causality Behind Experimental Choices:

  • Reagent: n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) are commonly used.[4] i-PrMgCl is often preferred for its better functional group tolerance compared to the more basic n-BuLi.

  • Temperature: The exchange is performed at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organometallic intermediate or attack on other parts of the molecule.[5] The low temperature ensures the reaction is kinetically controlled, favoring the exchange at the weakest C-X bond.[3]

Protocol 1: Generation and Trapping of 6-Lithio-3,5-dichloro-2-fluoropyridine

Materials:

  • 3,5-Dichloro-2-fluoro-6-iodopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes, e.g., 1.6 M)

  • Electrophile (e.g., N,N-Dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 3,5-dichloro-2-fluoro-6-iodopyridine (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting mixture at -78 °C for 30-60 minutes. The reaction progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR or LC-MS.

  • Add the desired electrophile (e.g., DMF, 1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The high reactivity of the C-I bond allows for selective coupling at the C6 position under conditions that leave the C-Cl and C-F bonds untouched.[6][7]

The Suzuki-Miyaura reaction couples the iodopyridine with an organoboron reagent. It is widely used due to the stability and commercial availability of boronic acids and esters and the mild reaction conditions.[1][8]

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6

Materials:

  • 3,5-Dichloro-2-fluoro-6-iodopyridine (1.0 equiv)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, combine 3,5-dichloro-2-fluoro-6-iodopyridine, the boronic acid/ester, and the base.

  • Add the solvent system (e.g., Dioxane/H₂O 4:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Under an argon counterflow, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)).

  • Seal the vessel and heat the reaction to 80-100 °C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the 6-aryl-3,5-dichloro-2-fluoropyridine product.[9]

Table 1: Example Conditions for C6-Selective Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF100High
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90>90
Thiophene-2-boronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane85High

Yields are representative and based on similar substrates reported in the literature.[8][9]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C6-iodo position and a terminal alkyne. This reaction is invaluable for introducing rigid, linear linkers into molecules.[10]

Protocol 3: Regioselective Sonogashira Coupling at C6

Materials:

  • 3,5-Dichloro-2-fluoro-6-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (a tertiary amine, e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add 3,5-dichloro-2-fluoro-6-iodopyridine, the palladium catalyst, and copper(I) iodide.

  • Add the solvent (e.g., THF) followed by the amine base (e.g., TEA).

  • Degas the mixture with argon for 15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash chromatography.[11][12]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds.[13][14] It allows for the selective amination at the C6-iodo position. Subsequent amination at the C-Cl positions is possible but requires more forcing conditions (higher temperatures, stronger catalyst systems).[15]

Protocol 4: Regioselective Buchwald-Hartwig Amination at C6

Materials:

  • 3,5-Dichloro-2-fluoro-6-iodopyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium source, ligand, and base.

  • Add the 3,5-dichloro-2-fluoro-6-iodopyridine and the solvent.

  • Add the amine (if liquid, via syringe; if solid, add with other solids).

  • Seal the vial and heat to 80-110 °C with stirring for 2-24 hours.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.[16]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the C2-fluoro substituent, makes the substrate susceptible to SNAr.[2][17] While the C6-iodo is a good leaving group, the C2-fluoro can also be displaced, especially with "soft" nucleophiles or under specific conditions. The outcome can often be controlled by the choice of nucleophile and reaction temperature. Generally, substitution of iodine is favored with hard nucleophiles (like alkoxides) at lower temperatures, while fluorine displacement may occur at higher temperatures.[18][19]

Protocol 5: SNAr with an Oxygen Nucleophile (e.g., Sodium Methoxide)

Materials:

  • 3,5-Dichloro-2-fluoro-6-iodopyridine (1.0 equiv)

  • Sodium methoxide (NaOMe, solution in methanol or as solid, 1.1 equiv)

  • Anhydrous solvent (e.g., Methanol, THF, or DMF)

Procedure:

  • Dissolve 3,5-dichloro-2-fluoro-6-iodopyridine in the anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add the sodium methoxide.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature, monitoring by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by flash chromatography.

Sequential Functionalization: A Workflow for Molecular Elaboration

The true power of 3,5-dichloro-2-fluoro-6-iodopyridine lies in the ability to perform sequential, regioselective reactions. A typical workflow leverages the established reactivity hierarchy to build complex, multi-substituted pyridines.

G Start 3,5-Dichloro-2-fluoro-6-iodopyridine Step1 Functionalization at C6 (Suzuki, Sonogashira, etc.) Start->Step1 Mild Pd-Catalysis or Metal-Halogen Exchange Intermediate1 6-Substituted-3,5-dichloro-2-fluoropyridine Step1->Intermediate1 Step2 Functionalization at C3/C5 (e.g., Buchwald-Hartwig under harsher conditions) Intermediate1->Step2 More Forcing Pd-Catalysis Intermediate2 3,6- or 3,5,6-Trisubstituted Pyridine Step2->Intermediate2 Step3 SNAr at C2 (High Temp) Intermediate2->Step3 Strong Nucleophile FinalProduct Fully Functionalized Pyridine Scaffold Step3->FinalProduct

Figure 2: A representative workflow for the sequential functionalization of 3,5-dichloro-2-fluoro-6-iodopyridine.

This stepwise approach allows for the introduction of up to four different substituents onto the pyridine core in a controlled and predictable manner, making it an exceptionally valuable strategy in discovery chemistry.

References

  • Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02221]
  • Semantic Scholar. (2016). Table 4 from Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [URL: https://www.semanticscholar.org/paper/Table-4-from-Selective-and-Serial-Suzuki%E2%80%93Miyaura-Laulh%C3%A9-Blackburn/a204128f65952f4c7760921434945415c1568212]
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  • Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [URL: https://www.mdpi.com/2624-8549/5/1/14]
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6261430/]
  • CAMEO Chemicals. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. [URL: https://cameochemicals.noaa.gov/chemical/21080]
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4807841/]
  • Organic Chemistry Portal. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit2/135.shtm]
  • ChemSpider. (n.d.). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=516]
  • ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [URL: https://www.researchgate.net/publication/281329622_Suzuki-miyaura_cross-coupling_reaction_of_dichloro-heteroaromatics_Synthesis_of_functionalized_dinucleophilic_fragments]
  • Nordmann. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. [URL: https://nordmann.global/en/products-services/product-detail/35-dichloro-246-trifluoropyridine-cas-1737-93-5]
  • Journal of the Chemical Society C: Organic. (n.d.). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001305]
  • University of Leeds. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. [URL: https://www.chem.leeds.ac.
  • Infoscience. (2006). Three chloro(trifluoromethyl)pyridines as model substrates for regioexhaustive functionalization. [URL: https://infoscience.epfl.ch/record/63891]
  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26135j]
  • ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. [URL: https://pubs.acs.org/doi/10.1021/cr60214a002]
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/JP/ja/support-download/brochure/0051-12.pdf]
  • Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. [URL: https://research.chalmers.
  • Ghent University. (n.d.). Lithium-Halogen Exchange Reactions of 3,3-Dichloro-2-azetidinones. [URL: https://www.
  • University of Southampton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/425642/1/Sonogashira_coupling_of_bromocyanofluoropyridines_for_ChemComm_resubmission_clean.pdf]
  • NIH. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165431/]
  • Chemistry Stack Exchange. (2015). Why do halogen-metal exchanges happen? [URL: https://chemistry.stackexchange.com/questions/30173/why-do-halogen-metal-exchanges-happen]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Complex Heterocycles Using 3,5-Dichloro-2-fluoro-6-iodopyridine

Abstract Polysubstituted pyridine scaffolds are foundational to medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic, regioselective functionalization of a pyridine core is paramount for the eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysubstituted pyridine scaffolds are foundational to medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic, regioselective functionalization of a pyridine core is paramount for the efficient construction of molecular libraries and the optimization of lead compounds. 3,5-Dichloro-2-fluoro-6-iodopyridine has emerged as a uniquely powerful building block, offering four distinct points of reactivity that can be addressed sequentially. This guide provides an in-depth exploration of the chemoselective functionalization of this versatile reagent, detailing the underlying principles of its reactivity hierarchy and providing field-tested protocols for its application in advanced heterocyclic synthesis.

The Strategic Advantage of 3,5-Dichloro-2-fluoro-6-iodopyridine

The synthetic utility of 3,5-dichloro-2-fluoro-6-iodopyridine stems from the pronounced differences in the reactivity of its four halogen substituents. This differential reactivity allows for a predictable and hierarchical approach to functionalization, enabling the precise, stepwise installation of various substituents. The general order of reactivity is governed by the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • C6-Iodo: The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making it the most susceptible to oxidative addition by a Pd(0) catalyst. This position is the primary site for initial cross-coupling reactions.

  • C2-Fluoro: The fluorine atom, being highly electronegative, strongly activates the C2 position for nucleophilic attack. In the context of SNAr reactions, fluoride is an excellent leaving group, a consequence of the rate-determining step being the formation of the stabilized Meisenheimer intermediate.[3] This reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyridines.[3]

  • C3/C5-Chloro: The carbon-chlorine bonds are significantly stronger and less prone to oxidative addition than the C-I bond.[4] These positions are also less activated towards SNAr than the C2-fluoro position. Consequently, functionalization at the C3 and C5 positions typically requires more forcing conditions, such as more active catalyst systems or higher temperatures.[4]

This predictable hierarchy transforms the molecule into a programmable scaffold for building complex, multi-substituted pyridines.

Caption: Reactivity hierarchy of 3,5-dichloro-2-fluoro-6-iodopyridine.

Step 1: Selective Functionalization at the C6-Iodo Position

The C-I bond is the preferred site for initial functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon-based substituents with high regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures.[5] The reaction of 3,5-dichloro-2-fluoro-6-iodopyridine with various boronic acids or esters proceeds selectively at the C6 position under standard conditions.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable handles for further transformations (e.g., click chemistry, cyclizations) or as key structural motifs in materials and pharmaceuticals.[6][7] The reaction is highly efficient at the C-I bond, often proceeding under mild, copper-free conditions.[7][8]

Reaction TypeCatalyst System (Typical)BaseSolventTemp (°C)Yield Range
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene80-10075-95%
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF25-6080-98%

Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position

Following functionalization at the C6 position, the C2-fluoro group becomes the next target. The electron-withdrawing nature of the pyridine nitrogen and the remaining chloro substituents sufficiently activates the C2 position for SNAr.[3] This reaction is a cornerstone for installing heteroatom linkages.[9][10]

The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.[3] A wide array of nucleophiles can be employed.

  • O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and phenoxides displace the fluoride to form ether linkages.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) react readily to form aminopyridines.

  • S-Nucleophiles: Thiolates can be used to generate thioethers.

Caption: General mechanism for SNAr at the C2-fluoro position.

Step 3: Functionalization of the C3/C5-Chloro Positions

The final step in a sequential functionalization strategy involves the less reactive C-Cl bonds. These positions are typically addressed using more robust cross-coupling protocols, most notably the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[11] While challenging, the amination of chloropyridines can be achieved with high efficiency using specialized catalyst systems.[4] These systems typically involve bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that facilitate the difficult oxidative addition of the Pd(0) into the strong C-Cl bond.[4] Higher temperatures and strong, non-nucleophilic bases like NaOtBu are often required.[4][12]

Due to the steric and electronic environment, it is often possible to achieve selective mono-amination at either the C3 or C5 position before driving the reaction to completion for disubstitution.

Caption: Workflow for sequential functionalization.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

Objective: To selectively couple an arylboronic acid at the C6-iodo position.

Reagents:

  • 3,5-Dichloro-2-fluoro-6-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3,5-dichloro-2-fluoro-6-iodopyridine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and an aqueous solution of Na₂CO₃ (typically a 4:1 or 5:1 ratio of dioxane to water). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-3,5-dichloro-2-fluoropyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine at the C2-Position

Objective: To substitute the C2-fluoro atom of a 6-substituted pyridine with a secondary amine.

Reagents:

  • 6-Aryl-3,5-dichloro-2-fluoropyridine (1.0 equiv)

  • Secondary amine (e.g., Morpholine) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Equipment:

  • Reaction vial with a screw cap

  • Magnetic stirrer/hotplate

Procedure:

  • To a reaction vial, add the 6-aryl-3,5-dichloro-2-fluoropyridine and K₂CO₃.

  • Add the solvent (DMSO or DMF) followed by the secondary amine.

  • Seal the vial and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction for the consumption of starting material by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash extensively with water to remove the high-boiling solvent, then wash with brine. Dry over Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at a C-Cl Position

Objective: To couple a primary amine at an available C-Cl position (e.g., C5) of a 2,6-disubstituted pyridine.

Reagents:

  • 2,6-Disubstituted-3,5-dichloropyridine (1.0 equiv)

  • Primary amine (1.3 equiv)

  • RuPhos-Pd-G3 Precatalyst (0.02 equiv)

  • RuPhos Ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Equipment:

  • Schlenk tube or glovebox

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Argon)

Procedure:

  • Inside a glovebox or under a strong flow of argon: To a Schlenk tube, add the RuPhos-Pd-G3 precatalyst, RuPhos ligand, NaOtBu, and the pyridine substrate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by the primary amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by LC-MS. These reactions can be slow and may require 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

Conclusion

3,5-Dichloro-2-fluoro-6-iodopyridine is a masterful building block for modern heterocyclic chemistry. Its well-defined reactivity hierarchy provides a logical and robust platform for the sequential synthesis of highly decorated pyridine structures. By strategically employing a sequence of palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, researchers can rapidly access novel chemical matter with a high degree of control and predictability, accelerating discovery programs in drug development and materials science.

References

  • Hartwig, J. F. (2010).
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis.
  • Laali, K. K., & Gettwert, V. J. (2001). Fluorination of Pyridines and Diazines. Journal of Fluorine Chemistry, 107(1), 31–34.
  • Serna, S., & Tellitu, I. (2014). Recent advances in the synthesis of polysubstituted pyridines. RSC Advances, 4(84), 44655-44673.
  • Dou, G., & Wang, Z. (2019). Recent advances in the synthesis of fluorinated pyridines. Chinese Chemical Letters, 30(12), 2085-2092.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Electronics on the Relative Rates for Reductive Elimination of Substituted Biphenyls from T- and Y-Shaped Palladium(II) Complexes. Journal of the American Chemical Society, 129(25), 7894–7907.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Torrado, A., & Iglesias, B. (2009). Synthesis and applications of functionalized pyridines. Current Organic Chemistry, 13(16), 1599-1632.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides with Ammonia. Organic Letters, 8(19), 4565–4568.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-O Bond Formation with Ketones. Journal of the American Chemical Society, 124(21), 6043–6048.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Unlocking Synthetic Versatility: A Comparative Guide to 3,5-Dichloro-2-fluoro-6-iodopyridine and Commercial Pyridine Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2][3] The precise introduction of diverse functionalities onto the pyridine ring is a critical endeavor, often dictating the ultimate biological activity or material properties. This guide provides a comprehensive technical comparison of the highly functionalized building block, 3,5-Dichloro-2-fluoro-6-iodopyridine , against established, commercially available pyridine alternatives. Through an analysis of reactivity principles and supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in the strategic design of synthetic routes.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine nucleus is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3] Its ability to engage in hydrogen bonding, modulate pKa, and serve as a scaffold for three-dimensional diversification makes it an attractive motif. However, the true synthetic power lies in the ability to selectively functionalize the pyridine ring. Polysubstituted pyridines, bearing multiple, distinct halogen atoms, offer a gateway to sequential and site-selective cross-coupling reactions, enabling the rapid assembly of complex molecular architectures.

3,5-Dichloro-2-fluoro-6-iodopyridine represents a unique offering in this space. The presence of four distinct halogen atoms on the pyridine ring, each with a differential reactivity profile, allows for a programmed, multi-step functionalization strategy. This guide will benchmark its performance in key cross-coupling reactions against more conventional, commercially available pyridine building blocks.

Synthesis of 3,5-Dichloro-2-fluoro-6-iodopyridine: A Proposed Route

Synthesis_of_3_5_Dichloro_2_fluoro_6_iodopyridine cluster_0 Proposed Synthetic Pathway 3,5-Dichloropyridine 3,5-Dichloropyridine 3,5-Dichloro-2-fluoropyridine 3,5-Dichloro-2-fluoropyridine 3,5-Dichloropyridine->3,5-Dichloro-2-fluoropyridine Selective Fluorination 3,5-Dichloro-2-fluoro-6-lithiopyridine 3,5-Dichloro-2-fluoro-6-lithiopyridine 3,5-Dichloro-2-fluoropyridine->3,5-Dichloro-2-fluoro-6-lithiopyridine ortho-Lithiation (LDA, THF, -78 °C) 3,5-Dichloro-2-fluoro-6-iodopyridine 3,5-Dichloro-2-fluoro-6-iodopyridine 3,5-Dichloro-2-fluoro-6-lithiopyridine->3,5-Dichloro-2-fluoro-6-iodopyridine Iodination (I2) Suzuki_Coupling_Comparison cluster_0 Reactivity Comparison in Suzuki Coupling 3,5-Dichloro-2-fluoro-6-iodopyridine 3,5-Dichloro-2-fluoro-6-iodopyridine Selective C6-Arylation Selective C6-Arylation 3,5-Dichloro-2-fluoro-6-iodopyridine->Selective C6-Arylation High Reactivity (C-I) 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine C2-Arylation C2-Arylation 2,3,5-Trichloropyridine->C2-Arylation Moderate Reactivity (C-Cl)

Caption: Predicted reactivity in Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing valuable alkyne functionalities.

Commercial Alternative: 2,5-Dibromopyridine

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
21-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
3(Trimethylsilyl)acetylene2-Amino-3-((trimethylsilyl)ethynyl)pyridine92

Table 2: Sonogashira coupling of 2-amino-3-bromopyridine.[4]

Benchmarking 3,5-Dichloro-2-fluoro-6-iodopyridine:

The highly reactive C-I bond in 3,5-dichloro-2-fluoro-6-iodopyridine is expected to undergo Sonogashira coupling with exceptional efficiency, likely at or below room temperature. [5]This presents a significant advantage over brominated pyridines, which often require elevated temperatures. The high reactivity of the C-I bond would again allow for selective functionalization at the C6 position.

Sonogashira_Coupling_Workflow cluster_0 Sonogashira Coupling Experimental Workflow Pyridine Substrate Pyridine Substrate Reaction Setup Reaction Setup Pyridine Substrate->Reaction Setup Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Reaction Reaction Reaction Setup->Reaction Inert Atmosphere, Temperature Workup & Purification Workup & Purification Reaction->Workup & Purification Extraction, Chromatography Alkynylated Pyridine Alkynylated Pyridine Workup & Purification->Alkynylated Pyridine

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Dichloro-2-fluoro-6-iodopyridine

Comprehensive Safety & Handling Guide: 3,5-Dichloro-2-fluoro-6-iodopyridine This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of 3,5-Dichloro-2-fluoro-6-iodopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3,5-Dichloro-2-fluoro-6-iodopyridine

This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of 3,5-Dichloro-2-fluoro-6-iodopyridine. As a specialty chemical, its unique combination of halogen substituents (Chlorine, Fluorine, and Iodine) on a pyridine ring necessitates a cautious and well-informed approach. This document is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Critical Hazard Assessment & Precautionary Principle

Based on related compounds, 3,5-Dichloro-2-fluoro-6-iodopyridine is anticipated to be highly toxic and potentially fatal if inhaled, ingested, or absorbed through the skin .[1][2][3] It is also expected to be a severe irritant to the skin, eyes, and respiratory tract.[4][5] One case study of a related compound, 3,5-dichloro-2,4,6-trifluoropyridine, resulted in significant chemical burns upon skin exposure, highlighting the serious dermal hazard.[6]

Summary of Anticipated Hazards (Based on Analogous Compounds):

Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or Fatal if swallowed, in contact with skin, or if inhaled.[1][3][7][8]
Skin Corrosion/Irritation Causes skin irritation and potentially severe chemical burns.[1][4][5][9]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][4][5][9]
Specific Target Organ Toxicity May cause respiratory irritation.[4][5]
Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The causality behind each selection is to create a complete barrier against this highly hazardous compound.

  • Hand Protection: Use double-gloving.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: Heavy-duty, chemical-resistant gloves are required. Butyl rubber or Viton® gloves are strongly recommended over standard nitrile for handling halogenated organic compounds, as they offer superior resistance to permeation.[10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-retardant laboratory coat is required.[11] For tasks with a higher risk of splash, such as large-scale transfers, a chemically resistant apron over the lab coat is necessary.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12] If there is any risk of splashing or aerosol generation, a full-face shield must be worn in addition to the goggles.[11]

  • Respiratory Protection: All work must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[10][13] If engineering controls are not sufficient or during a large-scale spill response, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[12][14] All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[10]

This diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 3,5-Dichloro-2-fluoro-6-iodopyridine.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Configuration Start Start: Assess Task (e.g., weighing, transfer, reaction) CheckSplash Significant Splash Potential? Start->CheckSplash CheckAerosol Potential for Aerosol or Dust Generation? BasePPE Minimum Required PPE: - Double Gloves (Nitrile + Butyl Rubber) - Safety Goggles - Flame-Retardant Lab Coat - Work in Fume Hood CheckAerosol->BasePPE No AddRespirator Use NIOSH-Approved Respirator (Fit-tested personnel only) CheckAerosol->AddRespirator Yes CheckSplash->BasePPE No AddFaceShield Add Full Face Shield CheckSplash->AddFaceShield BasePPE->CheckAerosol AddFaceShield->BasePPE

Figure 1. Decision workflow for PPE selection.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk during handling.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.[10]

    • Ensure an emergency eyewash station and safety shower are immediately accessible (within a 10-second travel distance).[10]

    • Assemble all necessary equipment and reagents before starting.

    • Prepare a designated, labeled container for halogenated organic waste.[15]

  • Donning PPE: Put on all required PPE as determined by the workflow in Figure 1 before handling the primary container.

  • Chemical Handling:

    • Conduct all manipulations, including weighing and transfers, within the certified chemical fume hood.[13]

    • Use spark-proof tools and avoid creating dust if handling a solid form.[16]

    • Keep the primary container tightly sealed when not in use.[12][13]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.[7][12]

    • Decontaminate the work area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination.

Emergency Response: Spill and Exposure Plan

Immediate and correct action during an emergency is critical to mitigating harm.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing while simultaneously flushing the affected area with copious amounts of water for at least 15-20 minutes at a safety shower.[1][17][18] Seek immediate medical attention. Do not use neutralizing agents.
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once.[7][19] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[19] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[12] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[12] Call a Poison Control Center or physician immediately.[8][18]

The response to a spill depends critically on its size and location.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as sand, dry earth, or vermiculite.[1][20] Start from the outside of the spill and work inwards to prevent spreading.[21]

    • Carefully scoop the absorbed material into a designated, sealed container for hazardous waste disposal.[12][20]

    • Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[21]

  • Major Spill (Outside of a fume hood, or any spill you are not trained or equipped to handle):

    • EVACUATE the area immediately. Alert others to evacuate.

    • If it can be done without risk, close the doors to the affected area to contain vapors.

    • Call 911 or your institution's emergency response number immediately.[10][17]

    • Provide responders with the name of the chemical and a copy of this guide or the relevant SDS for analogous compounds.

Spill_Response Spill Spill Occurs Assess Assess Situation: - Location (in/out of hood) - Quantity - Is anyone exposed? Spill->Assess Exposure Exposure Occurred Assess->Exposure Yes MinorSpill Minor Spill (Small, contained in hood) Assess->MinorSpill No Exposure FirstAid Provide Immediate First Aid (See Exposure Table) Exposure->FirstAid MajorSpill Major Spill (Large, outside hood, unsure) MinorSpill->MajorSpill No Cleanup Trained Personnel Cleanup: 1. Alert others 2. Don full PPE 3. Absorb with inert material 4. Collect for disposal 5. Decontaminate area MinorSpill->Cleanup Yes Evacuate EVACUATE AREA Call Emergency Response (911 / EHS) MajorSpill->Evacuate Yes FirstAid->Evacuate

Figure 2. Decision workflow for spill response.
Logistical Plan: Waste Disposal

Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with 3,5-Dichloro-2-fluoro-6-iodopyridine must be collected in a dedicated "Halogenated Organic Waste" stream.[15] Do not mix with non-halogenated waste.[15] This includes the chemical itself, any solutions, contaminated absorbents, and disposable PPE (e.g., outer gloves).

  • Container Management:

    • Use a compatible, leak-proof container (e.g., high-density polyethylene or glass) that can be tightly sealed.[10][15]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "3,5-Dichloro-2-fluoro-6-iodopyridine," and an indication of its hazards (e.g., "Toxic," "Irritant").[10]

    • Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[12]

  • Final Disposal:

    • Once the container is full or the project is complete, arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[15] Do not attempt to dispose of this chemical down the drain or in regular trash.[15]

References

  • PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Illinois. (n.d.). Chemical Spill. Division of Research Safety. Retrieved from [Link]

  • University of Oklahoma Health Sciences. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]

  • University of Lethbridge. (2019). Chemical Release (Spill) Response Guideline. Campus Safety - Safety Services. Retrieved from [Link]

  • The City College of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

  • PubMed. (1992). Experience of a chemical burn due to 3,5-dichloro 2,4,6-trifluoropyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

  • Honeywell. (n.d.). Recommended Medical Treatment for Hydrofluoric Acid Exposure. Division of Research Safety. Retrieved from [Link]

Sources

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